molecular formula C13H21NO2 B6218442 rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate CAS No. 2763585-15-3

rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate

Cat. No. B6218442
CAS RN: 2763585-15-3
M. Wt: 223.3
InChI Key:
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Description

Rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate is a chemical compound composed of a tert-butyl group attached to a 4-ethynyl-2-methylpiperidine-1-carboxylate molecule. The compound is also known as 2R-tert-butyl-4-ethynyl-2-methylpiperidine-1-carboxylate, or simply 2R-tert-butyl-4-ethynyl-2-methylpiperidine. It is a highly reactive compound and is used in a variety of applications, including organic synthesis and pharmaceutical research.

Mechanism of Action

Rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate is a highly reactive compound, and its reactivity is due to the presence of the tert-butyl group. The tert-butyl group is capable of forming strong bonds with other molecules, and this allows the compound to act as a catalyst in various reactions. In addition, the compound can undergo a variety of reactions, including substitution, elimination, and addition reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate are not well understood. However, it is known that the compound is highly reactive and can interact with a variety of molecules, including proteins, enzymes, and other biomolecules. This interaction can result in changes in the activity of these molecules, which can lead to changes in the biochemical and physiological processes of the body.

Advantages and Limitations for Lab Experiments

Rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate is a highly reactive compound and has many advantages for use in laboratory experiments. The compound is easy to synthesize, and it is highly soluble in organic solvents. In addition, it is a stable compound and is not easily degraded. However, the compound is also highly toxic and should be handled with care.

Future Directions

There are a number of potential future directions for research involving rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate. These include further studies into its synthesis methods, its biochemical and physiological effects, and its potential applications in drug development and other areas. In addition, further research into its reactivity and its potential use as a catalyst in organic synthesis could lead to new and improved compounds and materials. Finally, further research into its potential use as a building block for the synthesis of polymers and other materials could lead to new and improved materials with enhanced properties.

Synthesis Methods

Rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate can be synthesized through a variety of methods. One of the more common methods involves the reaction of tert-butyl bromide and 4-ethynyl-2-methylpiperidine-1-carboxylic acid in the presence of a base such as sodium hydride. This reaction produces the desired product in high yield. Other methods of synthesis include the reaction of tert-butyl bromide and 4-ethynyl-2-methylpiperidine-1-carboxylic acid chloride in the presence of a base, or the reaction of tert-butyl bromide and 4-ethynyl-2-methylpiperidine-1-carboxylic acid anhydride in the presence of a base.

Scientific Research Applications

Rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate is widely used in scientific research due to its high reactivity and versatility. It is commonly used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. The compound is also used in the synthesis of other compounds, such as amides and esters, which are used in the synthesis of drugs, dyes, and other materials. In addition, it is used in the synthesis of polymers, which are used in the production of plastics and other materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate can be achieved through a multi-step process involving the use of various reagents and catalysts.", "Starting Materials": [ "2-methylpiperidine", "tert-butyl chloroformate", "sodium hydride", "acetylene gas", "triethylamine", "dimethylformamide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Protection of the amine group of 2-methylpiperidine with tert-butyl chloroformate in the presence of triethylamine and dimethylformamide to form tert-butyl (2-methylpiperidin-1-yl)carbamate.", "Step 2: Deprotonation of tert-butyl (2-methylpiperidin-1-yl)carbamate with sodium hydride in the presence of dimethylformamide to form the corresponding piperidine carbanion.", "Step 3: Addition of acetylene gas to the piperidine carbanion in the presence of dimethylformamide and hydrochloric acid to form (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylic acid.", "Step 4: Esterification of (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylic acid with tert-butanol in the presence of hydrochloric acid and sodium bicarbonate to form rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate.", "Step 5: Purification of the product by extraction with ethyl acetate, washing with water, drying with magnesium sulfate, and evaporation of the solvent to obtain the final product." ] }

CAS RN

2763585-15-3

Molecular Formula

C13H21NO2

Molecular Weight

223.3

Purity

95

Origin of Product

United States

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